5,7-dibutoxy-4-methyl-3-propyl-2H-chromen-2-one
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Overview
Description
5,7-dibutoxy-4-methyl-3-propyl-2H-chromen-2-one is an organic compound with the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 5,7-dibutoxy-4-methyl-3-propyl-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the esterification of 5,7-dihydroxy-4-methyl-3-propyl-2H-chromen-2-one with butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5,7-dibutoxy-4-methyl-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: The butoxy groups can be substituted with other alkoxy or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-dibutoxy-4-methyl-3-propyl-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,7-dibutoxy-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation . The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its biological activities .
Comparison with Similar Compounds
5,7-dibutoxy-4-methyl-3-propyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
5,7-dihydroxy-4-methyl-3-propyl-2H-chromen-2-one: This compound lacks the butoxy groups and may have different biological activities and chemical reactivity.
5,7-dimethoxy-4-methyl-3-propyl-2H-chromen-2-one: The presence of methoxy groups instead of butoxy groups can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its physical, chemical, and biological properties .
Properties
IUPAC Name |
5,7-dibutoxy-4-methyl-3-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-5-8-11-23-16-13-18(24-12-9-6-2)20-15(4)17(10-7-3)21(22)25-19(20)14-16/h13-14H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIHVHBYEVLWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C(=C(C(=O)O2)CCC)C)C(=C1)OCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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